2-O-sinapoyl-D-glucaric acid

Description

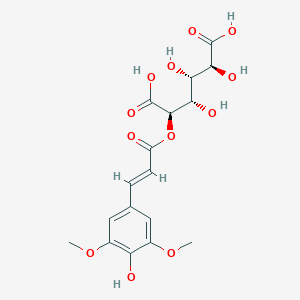

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20O12 |

|---|---|

Molecular Weight |

416.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-2,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyhexanedioic acid |

InChI |

InChI=1S/C17H20O12/c1-27-8-5-7(6-9(28-2)11(8)19)3-4-10(18)29-15(17(25)26)13(21)12(20)14(22)16(23)24/h3-6,12-15,19-22H,1-2H3,(H,23,24)(H,25,26)/b4-3+/t12-,13-,14-,15+/m0/s1 |

InChI Key |

XQQYFEOTBHJJDK-GRRSETRSSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)C(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(C(C(C(=O)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Occurrence and Phytochemical Distribution of 2 O Sinapoyl D Glucaric Acid

Presence and Accumulation in Brassicaceae Species

The Brassicaceae family, known for its economic and agricultural importance, includes a variety of plants that accumulate phenylpropanoids, such as 2-O-sinapoyl-D-glucaric acid, in their leaves. fao.orgscispace.com These compounds serve as antioxidants and provide protection against UV-B radiation. fao.org

Brassica napus (Rapeseed/Canola) as a Source of Acylated Flavonoid Glycosides

Brassica napus, commonly known as rapeseed or canola, is a significant source of acylated flavonoid glycosides. frontiersin.orgnih.gov The acylation of these glycosides with hydroxycinnamic acids, including sinapic acid, is a well-documented phenomenon in Brassica species. frontiersin.orgnih.gov While a variety of sinapate esters have been identified in B. napus, the presence of this compound itself is not explicitly detailed in the provided search results. However, the plant does produce a complex array of sinapate esters, including those involving glucose, gentiobiose, and kaempferol (B1673270) glycosides. researchgate.net The biosynthesis of this complex pattern of esters is dependent on the formation of 1-O-sinapoyl-β-glucose. researchgate.net

Variations in Levels Across Plant Tissues and Developmental Stages

The concentration of sinapate esters, and likely this compound, varies significantly across different plant tissues and developmental stages. In Brassica napus, sinapine (B1681761) (sinapoylcholine) is the most abundant phenolic compound in the seeds. researchgate.netdb-thueringen.de During germination, sinapine is hydrolyzed, and the released sinapic acid is used to synthesize sinapoylmalate in the seedlings, which acts as a UV-B protectant in the leaves. researchgate.net In radish, sinapoyl esters are found in all tissues, but their concentrations differ markedly, with disinapoylsucrose being predominant in the mesophyll and sinapoylmalate in the epidermal layers. scribd.com The accumulation of phenolic compounds, including hydroxycinnamic acids, also increases as plants mature. researchgate.net

Identification in Diverse Plant Taxa

The occurrence of this compound and its derivatives is not limited to the Brassicaceae family.

Isatis tinctoria (Woad)

Isatis tinctoria, or woad, is a medicinal plant from the Brassicaceae family whose leaves contain a wide array of phenylpropanoid derivatives. fao.orgencyclopedia.pub A significant discovery in I. tinctoria has been the identification of a large variety of glucaric acid esters, including sinapoyl glucaric acid and disinapoyl glucaric acid. fao.orgnih.gov These compounds were previously unreported in plants and significantly alter the understanding of the plant's metabolite profile. fao.org The presence of these glucaric acid conjugates suggests a unique metabolic pathway in woad. researchgate.net

Context within Broader Metabolite Profiles

Co-occurrence with Sinapoylglucose and Related Sinapate Esters

This compound is a naturally occurring compound that is part of a larger family of sinapate esters found in various plants. db-thueringen.de Sinapate esters are derivatives of sinapic acid and play diverse roles in plant development and defense, including acting as UV-screening agents. db-thueringen.descience.gov The biosynthesis of these esters often involves the formation of 1-O-sinapoyl-β-D-glucose (sinapoylglucose) as a key intermediate. db-thueringen.defrontiersin.org This activated form of sinapic acid serves as a sinapoyl donor for the creation of other sinapate esters. frontiersin.org

In members of the Brassicaceae family, such as Brassica napus (rapeseed) and Arabidopsis thaliana, there is a significant metabolic pathway dedicated to the production of sinapate esters. researchgate.net While sinapine (sinapoylcholine) and sinapoylmalate are often the most abundant sinapate esters in seeds and leaves respectively, a complex array of other sinapate derivatives, including this compound, can also be present. db-thueringen.deresearchgate.netresearchgate.net The co-occurrence of this compound with sinapoylglucose and other esters like sinapoylmalate suggests an integrated and branched metabolic network for sinapic acid utilization in these plants. researchgate.netresearchgate.net

Research on Isatis tinctoria (woad) has revealed the presence of a wide variety of hydroxycinnamic acid esters, including a significant number of glucaric acid esters that had not been previously reported in plants. science.govuj.edu.pl This indicates that the formation of sinapoyl glucaric acid derivatives is a notable metabolic pathway in certain plant species. The co-existence of these various sinapate esters highlights the metabolic plasticity of plants in synthesizing a diverse range of secondary metabolites. db-thueringen.de

Table 1: Co-occurrence of this compound with Related Sinapate Esters in Various Plant Species

| Plant Species | Co-occurring Sinapate Esters | Reference(s) |

| Brassica napus (Rapeseed) | Sinapoylglucose, Sinapine, Sinapoylmalate, Di- and trisinapate esters | researchgate.netresearchgate.net |

| Arabidopsis thaliana | Sinapoylglucose, Sinapoylmalate | researchgate.net |

| Isatis tinctoria (Woad) | Sinapoyl hexoside, Sinapoyl gentiobioside, Disinapoyl glucaric acid, Sinapoyl malate (B86768) | uj.edu.pl |

Association with Flavonoid Glycosides, such as Kaempferol Derivatives

This compound is often found in plants that also produce a variety of flavonoid glycosides, particularly derivatives of kaempferol. researchgate.net Flavonoids are a class of polyphenolic secondary metabolites with diverse functions in plants, and their glycosylation and acylation patterns contribute to their chemical diversity and biological activity. mdpi.com

In rapeseed (Brassica napus), a number of kaempferol derivatives have been identified, many of which are glycosylated. researchgate.net Notably, some of these kaempferol glycosides are further acylated with sinapic acid, forming complex structures such as kaempferol 3-O-(2'''-O-sinapoyl-β-sophoroside). researchgate.net The presence of both sinapoylated kaempferol glycosides and sinapoyl glucaric acid derivatives within the same plant suggests a potential interplay in the metabolic pathways of phenylpropanoids and flavonoids. researchgate.netresearchgate.net

The acylation of flavonoid glycosides with hydroxycinnamic acids, including sinapic acid, is a widespread phenomenon in the plant kingdom. mdpi.com This structural modification can influence the solubility, stability, and biological functions of the flavonoid. The co-occurrence of this compound with these complex flavonoids points to a sophisticated metabolic system capable of utilizing sinapic acid for the modification of different classes of molecules.

Table 2: Examples of Co-occurring Kaempferol Derivatives and Sinapoylated Compounds

| Plant Species | Co-occurring Kaempferol Derivatives and Sinapoylated Flavonoids | Reference(s) |

| Brassica napus (Rapeseed) | Kaempferol 3-O-(2'''-O-sinapoyl-β-sophoroside), Kaempferol 3-O-β-sophoroside | researchgate.net |

| Eruca sativa (Rocket) | Kaempferol-3-(2-sinapoyl-glucoside)-4ʹ-glucoside, Kaempferol 3-sinapoyl-triglucoside-7-glucoside | rsc.org |

Biosynthetic Pathways and Enzymology of 2 O Sinapoyl D Glucaric Acid

Precursor Supply and Activation

The biosynthesis of 2-O-sinapoyl-D-glucaric acid is contingent upon the availability of two primary molecules: an activated acyl donor and an acyl acceptor.

Role of Sinapoyl-CoA as an Acyl Donor

Sinapoyl-CoA serves as the activated acyl donor in the synthesis of this compound. qmul.ac.ukkegg.jp It belongs to the hydroxycinnamoyl-CoA thioester family, which are common acyl donors in the biosynthesis of various plant secondary metabolites. nih.gov The activation of sinapic acid to sinapoyl-CoA is a crucial preceding step, rendering the sinapoyl group sufficiently reactive for transfer. This activation is an energy-dependent process, typically catalyzed by a CoA ligase. Acyl-CoA thioesters, like sinapoyl-CoA, possess a high-energy thioester bond, making the acyl group readily transferable in subsequent enzymatic reactions. pnas.org

Availability of D-Glucaric Acid as an Acyl Acceptor

D-glucaric acid functions as the acyl acceptor in this biosynthetic reaction. qmul.ac.ukkegg.jp It is a sugar acid derived from glucose. mdpi.com The presence and concentration of D-glucaric acid within the cellular environment are critical for the synthesis to proceed. In some organisms, D-glucaric acid can be catabolized to alpha-ketoglutarate. nih.gov The availability of D-glucaric acid, alongside the acyl donor, dictates the rate and extent of this compound formation.

Enzymatic Formation via Glucarate (B1238325) O-Hydroxycinnamoyltransferase (EC 2.3.1.131)

The pivotal enzyme responsible for the synthesis of this compound is glucarate O-hydroxycinnamoyltransferase, classified under the enzyme commission number EC 2.3.1.131. qmul.ac.ukkegg.jp This enzyme belongs to the transferase family, specifically the acyltransferases. wikipedia.org

Catalytic Reaction and Mechanism: Sinapoyl-CoA + Glucarate = CoA + O-Sinapoylglucarate

Glucarate O-hydroxycinnamoyltransferase catalyzes the transfer of the sinapoyl group from sinapoyl-CoA to the hydroxyl group of D-glucaric acid. The reaction can be summarized as follows:

Sinapoyl-CoA + Glucarate ⇌ CoA + O-Sinapoylglucarate qmul.ac.ukkegg.jp

In this reaction, the enzyme facilitates a nucleophilic attack from a hydroxyl group of glucarate on the carbonyl carbon of the thioester bond in sinapoyl-CoA. This results in the formation of an ester linkage between the sinapoyl group and glucaric acid, releasing coenzyme A (CoA). qmul.ac.ukkegg.jp The systematic name for this enzyme is sinapoyl-CoA:glucarate O-(hydroxycinnamoyl)transferase. qmul.ac.ukkegg.jp

Substrate Promiscuity: Acceptance of Other Hydroxycinnamoyl-CoAs (e.g., 4-Coumaroyl-CoA, Feruloyl-CoA, Caffeoyl-CoA)

While the enzyme shows a preference for sinapoyl-CoA, it also exhibits a degree of substrate promiscuity. It can utilize other hydroxycinnamoyl-CoA thioesters as acyl donors, although typically at a slower rate. qmul.ac.ukkegg.jpexpasy.org These alternative donors include:

4-Coumaroyl-CoA qmul.ac.ukkegg.jpexpasy.org

Feruloyl-CoA qmul.ac.ukkegg.jpexpasy.org

Caffeoyl-CoA qmul.ac.ukkegg.jpexpasy.org

This characteristic is not uncommon among plant acyltransferases, which often display a relaxed substrate specificity, enabling the synthesis of a diverse array of secondary metabolites from a limited set of enzymes. nih.gov

Enzyme Localization and Activity in Plant Tissues (e.g., Secale cereale primary leaves)

The enzymatic synthesis of hydroxycinnamic acid esters, including those of sugar acids like glucaric acid, has been identified in protein preparations from the primary leaves of rye (Secale cereale). qmul.ac.ukkegg.jpgenome.jp This indicates that the primary leaves of this plant are a site of active biosynthesis for these compounds. The localization of glucarate O-hydroxycinnamoyltransferase within the cytosol is suggested, as this is where the feruloylation of other monomers is known to occur. oup.com The activity of this enzyme in specific tissues points to the physiological role of this compound and related esters in the plant's development and defense mechanisms.

Interconversion and Related Acyltransfer Reactions

The biosynthesis and modification of sinapate esters involve a series of interconversions and acyltransfer reactions, primarily facilitated by a specialized class of enzymes. These reactions utilize high-energy donor molecules to transfer sinapoyl groups to various acceptor molecules, creating a diverse array of secondary metabolites.

Function of 1-O-Sinapoylglucose as a Sinapoyl Donor in Various Acyltransfer Reactions

In the biosynthesis of sinapate esters within the Brassicaceae family, 1-O-sinapoyl-β-glucose functions as a crucial high-energy acyl donor molecule. pnas.orgpnas.org This compound is formed through the activity of UDP-glucose:sinapate glucosyltransferase (SGT) and possesses a high group transfer potential, similar to that of thioesters, which provides the necessary energy for transacylation reactions. frontiersin.orgnih.gov

This activated form of sinapic acid enables the transfer of the sinapoyl moiety to various acceptor molecules, leading to the accumulation of different sinapate esters. frontiersin.org For instance, 1-O-sinapoyl-β-glucose serves as the direct precursor for the formation of sinapoylmalate and sinapoylcholine (sinapine). pnas.orgnih.gov This mechanism represents an alternative pathway to the more common acyl-CoA-dependent reactions in plant secondary metabolism. pnas.org The use of 1-O-β-acyl acetals is not limited to sinapate esters; similar activated glucose esters, such as 1-O-caffeoylglucose and 1-O-feruloyl-β-glucose, act as donors in the biosynthesis of other hydroxycinnamic acid conjugates. pnas.orgfrontiersin.org

Serine Carboxypeptidase-like (SCPL) Acyltransferases and their Mechanistic Diversity

The acyltransfer reactions that utilize 1-O-β-glucose esters as acyl donors are catalyzed by Serine Carboxypeptidase-like (SCPL) acyltransferases. wiley.comresearchgate.net These enzymes are members of the α/β hydrolase superfamily and have evolved from serine carboxypeptidases (SCPs), which are hydrolytic enzymes (proteases). researchgate.nettandfonline.com Unlike the BAHD family of acyltransferases that use acyl-CoA thioesters, SCPL acyltransferases are specialized for reactions involving 1-O-β-acetal esters. wiley.comtandfonline.com

Structurally, SCPL acyltransferases retain many features of their protease ancestors, including a conserved catalytic triad (B1167595) of Ser-His-Asp residues, which is essential for their catalytic activity. pnas.orgresearchgate.net Phylogenetic analyses indicate that SCPL acyltransferases have diversified independently in monocots and dicots, leading to a wide range of functions, from the synthesis of UV-protectant compounds in Arabidopsis to antimicrobial terpenes in oats. tandfonline.comtandfonline.com

The mechanistic diversity of SCPL acyltransferases is notable. For example, in the galloylation of flavan-3-ols in tea (Camellia sinensis), two SCPL paralogs are involved: one is a catalytic acyltransferase, while the other is a non-catalytic companion that interacts with the first to enhance protein stability and promote its activity. wiley.comnih.gov This co-expression of catalytic and non-catalytic partners represents a novel layer of regulation in the acylation of plant metabolites. nih.gov

Sinapoylglucose:L-malate O-sinapoyltransferase (SMT; EC 2.3.1.92) is a well-characterized SCPL acyltransferase that plays a pivotal role in the phenylpropanoid metabolism of Arabidopsis and other Brassicaceae. nih.govoup.com Its primary function is to catalyze the transfer of the sinapoyl group from the donor molecule, 1-O-sinapoyl-β-glucose, to L-malate, forming O-sinapoylmalate. nih.govnih.gov This reaction is a key step in the pathway that converts sinapine (B1681761), a major seed constituent, into sinapoylmalate in seedlings. nih.gov

The gene encoding SMT (SNG1) was identified through the analysis of the Arabidopsis mutant sinapoylglucose accumulator 1 (sng1), which lacks SMT activity and consequently accumulates the precursor 1-O-sinapoyl-β-glucose instead of sinapoylmalate. nih.govuni-halle.de Expression of the SNG1 gene in Escherichia coli confirmed that it encodes a protein with SMT activity. nih.govuni-halle.de In addition to its main transferase activity, SMT also exhibits minor side activities, including the ability to catalyze the disproportionation of 1-O-sinapoyl-β-glucose to form 1,2-di-O-sinapoyl-β-glucose. oup.comhilarispublisher.com

| Attribute | Description | Reference |

|---|---|---|

| Enzyme Name | Sinapoylglucose:L-malate O-sinapoyltransferase (SMT) | nih.gov |

| EC Number | 2.3.1.92 | nih.gov |

| Enzyme Family | Serine Carboxypeptidase-like (SCPL) Acyltransferase | nih.gov |

| Primary Reaction | 1-O-sinapoyl-β-glucose + L-malate → O-sinapoylmalate + glucose | nih.gov |

| Acyl Donor | 1-O-sinapoyl-β-glucose | nih.gov |

| Acyl Acceptor | L-malate | nih.gov |

| Gene (Arabidopsis) | SNG1 (At2g22990) | uni-halle.deusda.gov |

| Side Activity | Disproportionation of 1-O-sinapoyl-β-glucose to 1,2-di-O-sinapoyl-β-glucose | hilarispublisher.comusda.gov |

A distinct reaction catalyzed by certain SCPL acyltransferases is the disproportionation of 1-O-sinapoyl-β-D-glucose. researchgate.net In this reaction, two molecules of 1-O-sinapoyl-β-glucose act as both the acyl donor and acceptor, resulting in the formation of 1,2-bis-O-sinapoyl-β-D-glucoside and a molecule of glucose. oup.comwikipedia.org

In Arabidopsis, this activity is primarily attributed to the enzyme 1-O-sinapoyl-β-glucose:1-O-sinapoyl-β-glucose sinapoyltransferase (SST). hilarispublisher.com The gene encoding SST (At2g23010) is part of a tandem gene cluster on chromosome 2 that includes the SMT gene. usda.govoup.com Analysis of mutant plant lines confirmed that the At2g23010 gene product is responsible for synthesizing 1,2-disinapoylglucose from two molecules of sinapoylglucose. usda.govoup.com While SST is highly specific for this reaction, other related SCPL enzymes, including SMT (encoded by SNG1) and the protein encoded by At2g22980, also share this capability, although it is not their primary function. usda.govoup.com

Link to Other Glucaric Acid Conjugates (e.g., Caffeoylglucaric Acid)

The conjugation of hydroxycinnamic acids is not limited to sinapic acid or to acceptors like malate and choline. Parallels can be drawn to the formation of other glucaric acid conjugates, such as caffeoylglucaric acid. In tomato (Lycopersicon esculentum) cotyledons, caffeoylglucaric acid has been identified as a major phenylpropanoid conjugate alongside chlorogenic acid (5-O-caffeoylquinic acid). oup.com

Biochemical studies have shown that protein preparations from tomato can catalyze the synthesis of caffeoylglucaric acid. oup.com In this pathway, chlorogenic acid, itself a high-energy ester, can act as the acyl donor, transferring its caffeoyl group to glucaric acid as the acceptor molecule. pnas.orgoup.comnih.gov This reaction, catalyzed by a hydroxycinnamoylquinic acid:glucaric acid hydroxycinnamoyltransferase, demonstrates that glucaric acid is a viable substrate for acylation in plants. oup.com The existence of caffeoylglucaric acid and other related compounds, such as feruloylglucaric and coumaroylglucaric acid conjugates found in various plant species, highlights a broader metabolic network where different phenylpropanoids are esterified to glucaric acid, analogous to the sinapate ester pathways. pnas.orgresearchgate.net

Biological Roles and Physiological Significance in Plants

Involvement in Plant Defense Mechanisms

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a multitude of biotic threats. Phenylpropanoids, including hydroxycinnamic acid esters like 2-O-sinapoyl-D-glucaric acid, are central to these defense strategies. nih.govnih.govfrontiersin.org They can act as direct antimicrobial or anti-herbivory agents, or as precursors to structural polymers like lignin (B12514952) that form physical barriers against invaders. mdpi.com

Infestation by insect herbivores triggers significant and complex molecular and metabolic reprogramming in plants. A key example is the interaction between wheat (Triticum aestivum L.) and the wheat stem sawfly (Cephus cinctus Norton), a major agricultural pest. frontiersin.orgnih.govnih.govresearchgate.netfao.org Untargeted metabolomics studies, which provide a snapshot of all small-molecule metabolites in a plant's tissues, have been instrumental in uncovering the chemical basis of wheat's defense response.

Recent research has revealed that infestation by the wheat stem sawfly leads to profound changes in the wheat stem metabolome, particularly affecting pathways related to plant defense, including the phenylpropanoid pathway. frontiersin.orgresearchgate.net A 2024 study in Frontiers in Plant Science conducted an untargeted metabolomics analysis of four spring wheat cultivars in response to WSS infestation. The results showed that O-sinapoylglucarate (an alternative name for this compound) was one of 36 organic compounds that were differentially expressed among the different wheat cultivars, highlighting its involvement in the plant's response to this specific biotic stress. frontiersin.orgnih.gov This finding indicates that the ability to produce and regulate this specific compound varies between wheat varieties and is correlated with their response to pest attack.

Table 1: Illustrative Changes in Key Metabolite Classes in Wheat Stems Following Wheat Stem Sawfly (WSS) Infestation This table is a conceptual representation based on findings from multiple metabolomics studies, illustrating the general trends in metabolite abundance.

| Metabolite Superclass | Chemical Class Examples | General Change Upon WSS Infestation | Implied Role in Defense |

| Benzenoids | Hydroxycinnamic Acid Esters (e.g., O-sinapoylglucarate), Neolignans | Varied (Cultivar-dependent) | Anti-herbivory compounds, cell wall reinforcement |

| Alkaloids | Benzoxazinoids (e.g., DIBOA-glucoside, HMBOA-glucoside) | Increase in susceptible cultivars | Production of anti-feedant and toxic compounds |

| Lipids | Phospholipids, Galactolipids | Decrease | Alterations in cell signaling and membrane integrity |

| Organic Acids | Amino Acids, Sugar Acids | Varied | Reallocation of primary metabolites to defense pathways |

Plant defense compounds are broadly classified into two categories based on their production timing: phytoanticipins and phytoalexins.

Phytoanticipins are antimicrobial or anti-herbivory compounds that are present in the plant constitutively (pre-infection) or are produced immediately from pre-existing precursors upon tissue damage. epa.gov

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized de novo (from scratch) and accumulate in the plant only after exposure to microorganisms or other elicitors. nih.gov

Many phenylpropanoids involved in defense are considered phytoanticipins. researchgate.net The observation that levels of O-sinapoylglucarate are constitutively different among various wheat cultivars, even before infestation, strongly suggests that it functions as a phytoanticipin . frontiersin.orgnih.gov This implies that certain wheat varieties are pre-equipped with higher levels of this and other defensive compounds, which may contribute to a more robust baseline resistance against pests like the wheat stem sawfly.

Contribution to Phenylpropanoid Homeostasis and Metabolism Regulation

Homeostasis refers to the maintenance of a stable internal environment. In the context of plant metabolism, phenylpropanoid homeostasis involves the tight regulation of the synthesis, transport, storage, and degradation of thousands of related compounds to meet the plant's developmental and defensive needs without causing self-toxicity or wasting resources.

The attachment of sugar moieties to phenylpropanoid aglycones, a process known as glycosylation, is a critical regulatory mechanism. nih.gov This process dramatically alters the chemical properties of the compounds, increasing their solubility in water, enhancing their stability, and reducing their potential toxicity to the plant's own cells. nih.gov

Glycosylation is essential for the subcellular compartmentalization of phenylpropanoids. nih.gov Glycosylated forms, such as this compound, are actively transported and sequestered, most often within the central vacuole of the plant cell. nih.gov This storage prevents them from interfering with metabolic processes in the cytoplasm. When the plant is attacked, deglycosylation enzymes (glycoside hydrolases) can cleave the sugar group, releasing the more biologically active aglycone at the precise time and location it is needed for defense. This dynamic interplay between glycosylation and deglycosylation provides a powerful mechanism for controlling the availability and localization of defense compounds. nih.gov

The phenylpropanoid pathway is a complex network of branching biochemical reactions that produces a vast array of essential molecules, from lignin and flavonoids to UV-screening agents and defense compounds. frontiersin.orgnih.govresearchgate.net The flow of carbon through this pathway, known as metabolic flux, must be precisely controlled to ensure that the correct end-products are made in the right amounts.

The synthesis of sinapate esters, including this compound, represents a significant branch and metabolic sink within this pathway. nih.govresearchgate.net By converting sinapic acid into a stable, stored ester, the plant can regulate the pool of available hydroxycinnamic acid precursors. This process can divert the metabolic flux away from other downstream branches, such as the synthesis of lignin. mdpi.comfrontiersin.org For example, under conditions where cell wall reinforcement (lignification) is less critical, the pathway can be directed towards producing soluble phenolic esters for defense or UV protection. Therefore, the enzymatic reactions that form and break down compounds like this compound are key control points that help the plant maintain metabolic flexibility and respond effectively to changing environmental and physiological demands. frontiersin.org

Analytical Methodologies for the Investigation of 2 O Sinapoyl D Glucaric Acid

Extraction and Initial Sample Preparation for Phytochemical Analysis

The initial and most critical step in the analysis of 2-O-sinapoyl-D-glucaric acid is its extraction from the plant material. The choice of extraction method and solvent is paramount and depends on the compound's chemical properties and the nature of the sample matrix. nih.gov Given that this compound is an ester of a phenolic acid, methodologies established for the extraction of phenolic compounds are generally applicable.

High-polarity solvents are typically favored for extracting glucaric acid esters. mdpi.com Mixtures of ethanol (B145695) or methanol (B129727) with water are commonly employed. nih.govpan.olsztyn.pljapsonline.com For instance, a common procedure involves extracting the plant material, such as canola meal, with 80% methanol (v/v). pan.olsztyn.pl The process can be enhanced by heating, often around 50-80°C, or by using ultrasonic baths to increase the extraction efficiency. pan.olsztyn.plmdpi.com A typical sample preparation protocol is outlined below:

Milling and Homogenization : The dried plant material (e.g., leaves, seeds, or flowers) is ground into a fine powder to increase the surface area for solvent penetration.

Solvent Extraction : The powdered sample is mixed with a solvent, such as an ethanol-water or methanol-water solution. nih.govmdpi.com The ratio of sample to solvent is optimized to ensure exhaustive extraction. The mixture is often agitated and may be heated or sonicated for a set period (e.g., 30 minutes). pan.olsztyn.plmdpi.com This process is frequently repeated multiple times to maximize the yield. pan.olsztyn.pl

Filtration and Concentration : The resulting slurry is filtered to remove solid plant debris. pan.olsztyn.pl The pooled filtrate is then concentrated, typically using a rotary evaporator at a controlled temperature (e.g., 40°C), to remove the organic solvent. nih.govpan.olsztyn.pl

Purification/Fractionation : The remaining aqueous extract may be subjected to further purification steps, such as liquid-liquid partitioning, to separate compounds based on their polarity before chromatographic analysis. nih.govresearchgate.net

This systematic approach ensures the effective liberation of this compound from the complex plant matrix, preparing it for subsequent detailed analysis.

Chromatographic Separation Techniques

Chromatography is indispensable for separating the complex mixture of compounds present in plant extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the primary techniques used for the analysis and purification of phenolic acid derivatives like this compound.

HPLC is a cornerstone technique for the separation, identification, and quantification of phenolic compounds. nih.gov For the analysis of this compound and related esters, reversed-phase HPLC is the most common configuration. pan.olsztyn.placs.org In this setup, a nonpolar stationary phase (the column) is used with a polar mobile phase.

The complexity of plant extracts, which often contain numerous structurally similar compounds, can present a significant challenge for separation. researchgate.net Achieving sufficient resolution to isolate a pure compound like this compound often requires careful optimization of the HPLC method. researchgate.net This includes selecting the appropriate column and fine-tuning the mobile phase composition and gradient. A combination of different chromatographic techniques may be necessary for complete purification. acs.org

Table 1: Representative HPLC Conditions for the Analysis of Phenolic Acid Derivatives

| Parameter | Description | Source(s) |

| Column | Reversed-phase C18 (e.g., 4.1 × 150 mm, 5 µm) | pan.olsztyn.placs.org |

| Mobile Phase | Gradient elution using two solvents: | |

| Solvent A: Water with an acidifier (e.g., 0.8% formic acid or 1% acetic acid) | japsonline.comacs.org | |

| Solvent B: Acetonitrile or Methanol | japsonline.comacs.org | |

| Flow Rate | 0.7 - 1.0 mL/min | pan.olsztyn.pljapsonline.comacs.org |

| Detection | Photodiode Array (PDA) or UV Detector, monitored at wavelengths such as 280 nm and 320 nm | pan.olsztyn.plmdpi.comacs.org |

| Column Temperature | 25 - 28 °C | japsonline.commdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures, resulting in dramatically improved resolution, faster analysis times, and increased sensitivity. mdpi.com

For complex phytochemical analyses, such as the profiling of glucaric acid derivatives in plant extracts, UHPLC is particularly advantageous. researchgate.net The enhanced resolving power allows for better separation of isomeric and closely related compounds that may co-elute in a standard HPLC run. researchgate.net Studies on Gnaphalium species, for example, have successfully employed UPLC systems coupled with mass spectrometry to characterize various caffeoyl-D-glucaric acid derivatives, demonstrating the technique's suitability for this class of compounds. researchgate.net

Spectroscopic Approaches for Structural Elucidation

Following chromatographic separation, spectroscopic techniques are used to determine the precise chemical structure of the isolated compounds. Mass spectrometry is a powerful tool for this purpose.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with a liquid chromatography system, it becomes a highly specific and sensitive analytical tool.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of LC with the detection capabilities of MS. ipl.pt For the initial identification of this compound, an LC-MS analysis would provide the accurate mass of the molecule, which can be used to confirm its elemental formula (C₁₇H₂₀O₁₂). nih.gov

For unambiguous structural elucidation, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific parent ion (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented. The resulting fragment ions provide detailed structural information.

Based on studies of similar compounds like caffeoyl-glucaric acid derivatives, a clear fragmentation pattern can be predicted for this compound in negative ionization mode. mdpi.com The primary fragmentation would occur at the ester linkage, yielding ions corresponding to the sinapic acid and glucaric acid moieties.

Table 2: Predicted LC-MS/MS Fragmentation Data for this compound

| Ion | Predicted m/z | Description | Source(s) |

| [M-H]⁻ | 415 | Parent ion (deprotonated molecule) | nih.gov |

| [Glucaric acid - H]⁻ | 209 | Resulting from the cleavage of the ester bond | mdpi.com |

| [Sinapic acid - H]⁻ | 223 | Resulting from the cleavage of the ester bond | |

| [Glucaric acid - H₂O - H]⁻ | 191 | Loss of a water molecule from the glucaric acid fragment | mdpi.com |

Note: The fragmentation pattern is predicted based on the known behavior of structurally related caffeoyl-glucaric acid derivatives in LC-MS/MS analysis. mdpi.com

This detailed analysis of the fragmentation pattern, combined with the high-resolution mass data from the parent ion, allows for the confident identification and structural confirmation of this compound in complex plant extracts. mdpi.comipl.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of this compound. NMR provides detailed information about the chemical environment of each carbon and proton, allowing for the precise mapping of the molecule's connectivity and stereochemistry.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural analysis. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling constants. researchgate.net The ¹³C NMR spectrum provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). researchgate.nethmdb.ca In the context of this compound, these spectra would show characteristic signals for the sinapoyl moiety, including aromatic protons and methoxy (B1213986) groups, as well as signals corresponding to the glucaric acid backbone. unipi.itconicet.gov.ar

| Sinapoyl Moiety Proton Signals | |

| Proton | Expected Chemical Shift (ppm) |

| Aromatic Protons | ~6.5 - 7.5 |

| Olefinic Protons | ~6.3 and ~7.6 (trans coupling) |

| Methoxy Protons | ~3.9 |

| Glucaric Acid Moiety Proton Signals | |

| Proton | Expected Chemical Shift (ppm) |

| H-2 | Acylated, downfield shift |

| Other sugar protons | ~3.5 - 5.5 |

Table: Expected ¹H NMR chemical shift ranges for the protons in this compound.

| Sinapoyl Moiety Carbon Signals | |

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl | ~167 |

| Aromatic Carbons | ~105 - 150 |

| Olefinic Carbons | ~115 and ~145 |

| Methoxy Carbons | ~56 |

| Glucaric Acid Moiety Carbon Signals | |

| Carbon | Expected Chemical Shift (ppm) |

| Carboxyl Carbons | ~170 - 180 |

| C-2 | Acylated, downfield shift |

| Other sugar carbons | ~60 - 80 |

Table: Expected ¹³C NMR chemical shift ranges for the carbons in this compound.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of this compound by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of the proton spin systems in both the sinapoyl and glucaric acid moieties. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting the different structural fragments. youtube.com For instance, an HMBC correlation between the H-2 proton of the glucaric acid and the carbonyl carbon of the sinapoyl group would confirm the ester linkage at the C-2 position. acs.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. uib.no

Through the combined interpretation of these 2D NMR spectra, the precise connectivity of the sinapoyl group to the glucaric acid backbone and the relative stereochemistry of the chiral centers in the glucaric acid moiety can be definitively established. acs.orguib.no

Quantitative Analysis and Metabolomics Profiling

Beyond structural elucidation, the quantification of this compound in various biological matrices is often necessary. This is typically achieved through targeted mass spectrometry-based methods.

Quantitative UHPLC-MS/MSMRM for Targeted Quantification

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry with Multiple Reaction Monitoring (UHPLC-MS/MSMRM) is the gold standard for the targeted quantification of small molecules like this compound. acs.org This highly sensitive and selective technique involves the use of a triple quadrupole mass spectrometer. frontiersin.org

The process involves:

Chromatographic Separation: UHPLC provides rapid and efficient separation of the analyte from other components in the sample matrix. frontiersin.org

Precursor Ion Selection: In the first quadrupole (Q1), the deprotonated molecule [M-H]⁻ of this compound is selectively isolated.

Collision-Induced Dissociation: The selected precursor ion is fragmented in the second quadrupole (q2), which acts as a collision cell.

Product Ion Monitoring: Specific fragment ions (product ions) are monitored in the third quadrupole (Q3).

Untargeted Metabolomics Approaches (e.g., GC-MS, UPLC-MS) for Comprehensive Metabolite Profiling in Plant Defense Studies

Untargeted metabolomics has become an indispensable tool for elucidating the complex biochemical landscape of plant defense responses. By providing a comprehensive snapshot of the metabolome at a given time, these approaches, particularly those utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), enable the discovery of novel defense-related compounds and the characterization of metabolic pathways perturbed by biotic stressors.

In the context of plant defense, untargeted metabolomics aims to identify and quantify a wide array of small molecules, or metabolites, within a biological sample. This global profiling can reveal subtle but significant shifts in a plant's biochemistry upon encountering pathogens or herbivores. The data generated from these analyses, often comprising thousands of metabolic features, are then subjected to multivariate statistical analysis to pinpoint the metabolites that are most significantly altered in response to the stress.

Research Findings from Untargeted Metabolomics Studies

Recent studies have successfully employed untargeted metabolomics to identify key metabolites involved in plant defense, including derivatives of sinapic acid. For instance, an untargeted metabolomics study comparing oat (a resistant host) and wheat (a susceptible host) infested with the wheat stem sawfly (Cephus cinctus) revealed significant differences in their metabolic profiles. frontiersin.org Using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers identified several differentially expressed compounds associated with the phenylpropanoid pathway, which plays a crucial role in plant defense. frontiersin.org Among these, This compound (referred to as O-sinapoylglucarate in the study) was identified as a compound of interest, showing differential expression between the two plant species, suggesting its involvement in the defense response against insect infestation. frontiersin.org Hydroxycinnamic acid esters, such as sinapoyl derivatives, are known to contribute to plant resistance by deterring oviposition and negatively affecting larval mortality. frontiersin.org

Similarly, an untargeted metabolomics investigation of tomato cultivars infected with the bacterium Ralstonia solanacearum highlighted the importance of the phenylpropanoid pathway in the plant's defense mechanism. semanticscholar.org This study utilized LC-MS to identify signatory biomarkers of the defense response, which included hydroxycinnamic acid esters of glucaric acids. semanticscholar.org Specifically, the conjugation of caffeic acid and ferulic acid with glucaric acid was detected in both leaf and root tissues of the infected tomato plants. semanticscholar.org The upregulation of these conjugates in response to infection underscores their role as key components of the plant's chemical defense arsenal. semanticscholar.org

Further evidence for the role of glucaric acid conjugates in plant metabolism comes from feeding studies. When Isatis tinctoria leaves were supplied with 13C6-glucaric acid, it was demonstrated that glucaric acid serves as an acyl acceptor for various hydroxycinnamic acids, leading to the formation of previously unreported glucaric acid esters. science.gov

The power of untargeted UPLC-MS is further exemplified in studies of Arabidopsis thaliana responding to bacterial lipopolysaccharides (LPS), a molecule that can trigger plant defense responses. These studies identified other sinapate esters, such as sinapoyl glucose and sinapoyl malate (B86768), as being involved in the defense against biotic stress. mdpi.com The analytical methodologies employed in these studies, primarily LC-MS, are adept at separating and identifying such polar and often isomeric compounds, which is crucial for a comprehensive understanding of the plant metabolome. mdpi.comd-nb.info

The general workflow for these untargeted metabolomics studies involves the extraction of metabolites from plant tissues, followed by analysis using high-resolution mass spectrometry coupled with a chromatographic separation technique like UPLC or GC. The resulting data is processed to detect and align metabolic features, which are then identified by comparing their mass spectra and retention times to spectral libraries and databases.

Table 1: Selected Findings from Untargeted Metabolomics Studies on Plant Defense

| Study Focus | Plant Species | Stressor | Analytical Method | Key Findings Related to Sinapoyl/Hydroxycinnamic Acid Glucaric Acid Esters | Reference |

|---|---|---|---|---|---|

| Differential resistance to insect herbivory | Oat (Avena sativa) and Wheat (Triticum aestivum) | Wheat Stem Sawfly (Cephus cinctus) | LC-MS | Differential expression of O-sinapoylglucarate between resistant and susceptible species. | frontiersin.org |

| Bacterial infection response | Tomato (Solanum lycopersicum) | Ralstonia solanacearum | LC-MS | Identification of hydroxycinnamic acid esters of glucaric acids as signatory biomarkers of defense. Upregulation of caffeoyl and feruloyl glucaric acid isomers in infected tissues. | semanticscholar.org |

| Metabolic pathway elucidation | Woad (Isatis tinctoria) | N/A (13C labeling) | Not Specified | Glucaric acid acts as an acyl acceptor for hydroxycinnamic acids. | science.gov |

| Bacterial elicitor response | Arabidopsis thaliana | Lipopolysaccharides (LPS) | LC-MS | Identification of defense-related sinapate esters (sinapoyl glucose, sinapoyl malate). | mdpi.com |

These findings collectively demonstrate the utility of untargeted metabolomics, particularly UPLC-MS, in identifying and characterizing the roles of specific chemical compounds, such as this compound and its analogs, in the intricate network of plant defense. The ability to profile a broad spectrum of metabolites provides a powerful lens through which to view the dynamic biochemical changes that underpin a plant's response to its environment.

Future Research Perspectives on 2 O Sinapoyl D Glucaric Acid

Identification and Characterization of Novel Genes Encoding Glucarate (B1238325) O-Hydroxycinnamoyltransferases

A pivotal area of future research lies in the identification and functional characterization of novel genes encoding glucarate O-hydroxycinnamoyltransferases (CGTs). These enzymes are central to the biosynthesis of 2-O-sinapoyl-D-glucaric acid, catalyzing the transfer of a hydroxycinnamoyl group, such as sinapoyl, to D-glucaric acid. wikipedia.org While some CGTs have been identified, particularly the chlorogenate:glucarate caffeoyltransferase from tomato (Lycopersicon esculentum), which can also utilize other acyl donors, the full diversity and substrate specificities of these enzymes across the plant kingdom remain largely unknown. wikipedia.orgnih.gov

Advanced genomic and transcriptomic approaches will be instrumental in identifying candidate genes. For instance, co-expression analyses, which have been successfully used to identify genes in flavonoid biosynthesis pathways, can pinpoint genes that are transcriptionally coordinated with known genes in the phenylpropanoid pathway. nih.govnih.gov Once candidate genes are identified, their function can be validated through heterologous expression in microbial or plant systems, followed by biochemical assays to determine their substrate specificity for various acyl donors (e.g., sinapoyl-CoA, feruloyl-CoA) and acyl acceptors (e.g., D-glucaric acid, galactaric acid). nih.gov

Table 1: Key Enzymes and Reactions in Phenylpropanoid Metabolism

| Enzyme | Abbreviation | Reaction |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Phenylalanine → Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA |

| Ferulate 5-hydroxylase | F5H | Feruloyl-CoA → 5-Hydroxyferuloyl-CoA |

| Caffeoyl-CoA O-methyltransferase | CCOMT | 5-Hydroxyferuloyl-CoA → Sinapoyl-CoA |

| UDP-glucose:sinapate glucosyltransferase | SGT | Sinapic acid + UDP-glucose → 1-O-Sinapoylglucose |

| Chlorogenate--glucarate O-hydroxycinnamoyltransferase | CGT | Acyl-donor + D-Glucaric acid → 2-O-Acyl-D-glucaric acid |

This table provides a simplified overview of key enzymatic steps leading to the precursors of this compound. The biosynthesis of sinapic acid itself involves a series of hydroxylation and methylation steps within the broader phenylpropanoid pathway. nih.govresearchgate.net

Detailed Functional Genomics and Proteomics Studies of Biosynthetic Enzymes

To gain a comprehensive understanding of this compound biosynthesis, detailed functional genomics and proteomics studies are essential. This goes beyond simple gene identification to explore the catalytic mechanisms, substrate preferences, and structural biology of the involved enzymes.

A key enzyme, chlorogenate:glucarate caffeoyltransferase, has been identified as a GDSL lipase-like protein. nih.gov This unexpected finding opens up new avenues for research into the evolution and diversification of hydroxycinnamoyltransferases. Future studies should focus on elucidating the three-dimensional structures of these enzymes to understand the molecular basis of their substrate binding and catalytic activity. Site-directed mutagenesis can then be employed to probe the roles of specific amino acid residues in the active site, potentially allowing for the engineering of enzymes with altered substrate specificities or enhanced catalytic efficiencies.

Elucidation of Regulatory Networks Governing its Biosynthesis and Accumulation

The biosynthesis of plant secondary metabolites is tightly regulated at multiple levels, and this compound is no exception. Future research must focus on unraveling the complex regulatory networks that control its production and accumulation. This includes identifying the transcription factors that bind to the promoter regions of the biosynthetic genes and modulate their expression in response to developmental cues and environmental stimuli.

MYB and NAC transcription factors are known to be major regulators of the phenylpropanoid pathway. frontiersin.org Identifying the specific transcription factors that control the expression of glucarate O-hydroxycinnamoyltransferase and other relevant genes will be a key step. Techniques such as yeast one-hybrid screening and electrophoretic mobility shift assays (EMSA) can be used to identify these regulatory proteins and their target DNA sequences.

Furthermore, the role of post-transcriptional and post-translational modifications in regulating enzyme activity needs to be investigated. This includes processes like phosphorylation, glycosylation, and protein-protein interactions, which can rapidly modulate metabolic fluxes in response to changing conditions.

Advanced Investigation of its Specific Roles in Plant Defense Signaling and Resilience

Phenolic compounds are well-known for their roles in plant defense against herbivores and pathogens. researchgate.net While it is hypothesized that this compound contributes to plant resilience, its specific functions remain to be elucidated.

Future research should employ a combination of metabolomic, transcriptomic, and genetic approaches to investigate the role of this compound in plant-pathogen and plant-herbivore interactions. For example, by analyzing the changes in the levels of this compound and the expression of its biosynthetic genes in response to different biotic stresses, researchers can gain insights into its involvement in defense responses. biorxiv.org

The generation of knockout or knockdown mutant plants deficient in the production of this compound will be crucial for definitively determining its role. These mutant lines can be challenged with various pathogens and herbivores to assess their susceptibility and to analyze the downstream effects on defense signaling pathways, such as those involving jasmonic acid and salicylic (B10762653) acid. biorxiv.org

Application of Metabolic Engineering for Modulating Plant Phenolic Profiles

The knowledge gained from the above research areas can be applied to the field of metabolic engineering to modulate the phenolic profiles of plants. uv.mx By overexpressing or downregulating key biosynthetic genes, it may be possible to enhance the production of this compound or other desirable phenolic compounds.

For instance, increasing the levels of this compound could potentially enhance the resistance of crop plants to pests and diseases, reducing the need for chemical pesticides. nih.gov Conversely, in some applications, it may be desirable to reduce the levels of certain phenolic compounds. For example, sinapine (B1681761) (sinapoylcholine), another sinapate ester, is considered an anti-nutritive compound in the seeds of oilseed rape (Brassica napus). researchgate.net Understanding the broader sinapate ester network, including the enzymes that compete for the same precursors, is crucial for targeted metabolic engineering. researchgate.netfrontiersin.org

Metabolic engineering strategies could involve not only the manipulation of the biosynthetic genes themselves but also the regulatory factors that control their expression. This could provide a more nuanced and targeted approach to altering plant phenolic profiles for improved agronomic traits and nutritional value. bnl.gov

Q & A

Q. What are the primary analytical techniques for identifying and quantifying 2-O-sinapoyl-D-glucaric acid in plant matrices?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use reversed-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) to resolve sinapoyl esters. Quantify via MRM transitions targeting the molecular ion [M-H]⁻ at m/z 416.0955 (exact mass) .

- Nuclear Magnetic Resonance (NMR): Assign signals using 2D experiments (HSQC, HMBC) to confirm esterification at the C2 position of glucaric acid. Key peaks: δ 7.5–6.8 ppm (sinapoyl aromatic protons), δ 5.3 ppm (anomeric proton of glucaric acid) .

- UV-Vis Spectroscopy: Detect absorbance at 330 nm (characteristic of sinapoyl chromophores) but validate with orthogonal methods to avoid co-eluting interferents .

Q. How do researchers address challenges in isolating this compound from complex biological extracts?

Answer:

- Solid-Phase Extraction (SPE): Use mixed-mode anion-exchange resins (e.g., Oasis MAX) to retain acidic glucaric acid derivatives. Elute with acidified methanol .

- Preparative HPLC: Optimize gradient elution (e.g., 5–40% acetonitrile in 0.1% TFA) and collect fractions based on UV/Vis and MS triggers .

- Countercurrent Chromatography (CCC): Employ solvent systems like ethyl acetate/butanol/water (3:2:5) for high-purity isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

Answer:

- Contextualize Experimental Conditions: Compare doses (µM vs. mg/kg), solvent systems (DMSO vs. aqueous), and cell lines/animal models. For example, discrepancies in antioxidant activity may arise from differences in ROS detection assays (e.g., DCFH-DA vs. ESR) .

- Metabolite Stability Analysis: Perform incubation studies in simulated physiological fluids (e.g., plasma, S9 fractions) to assess hydrolysis of the sinapoyl moiety, which may reduce bioactivity .

- Multi-Omics Integration: Correlate transcriptomic/proteomic data with metabolite levels to identify confounding factors (e.g., endogenous glucaric acid metabolism) .

Q. What synthetic strategies are optimal for producing isotopically labeled this compound for tracer studies?

Answer:

- Chemoenzymatic Synthesis: Use immobilized lipases (e.g., Candida antarctica Lipase B) to esterify D-glucaric acid with sinapoyl-CoA in deuterated solvents. Introduce ¹³C labels at the glucaric acid backbone via glucose-fed microbial fermentation .

- Protecting Group Strategy: Temporarily block hydroxyl groups (e.g., using tert-butyldimethylsilyl ethers) to direct regioselective sinapoylation at C2. Deprotect with tetrabutylammonium fluoride (TBAF) .

- Validation: Confirm isotopic purity via High-Resolution MS (HRMS) and ¹³C-NMR .

Q. How should researchers design experiments to elucidate the metabolic fate of this compound in mammalian systems?

Answer:

- Stable Isotope Tracing: Administer ¹³C-labeled compound to cell cultures or animal models. Track label incorporation into tricarboxylic acid (TCA) cycle intermediates via LC-MS .

- Gut Microbiota Studies: Use germ-free vs. conventional mice to assess bacterial β-glucosidase-mediated hydrolysis of the sinapoyl ester .

- Pharmacokinetic Profiling: Measure plasma/tissue concentrations over time with LC-MS/MS. Calculate AUC, Cmax, and half-life parameters .

Methodological Pitfalls and Solutions

Q. Why might NMR spectra of this compound show unexpected splitting patterns, and how can this be mitigated?

Answer:

- Dynamic Exchange Effects: Rotameric interconversion of the sinapoyl group at room temperature can broaden or split peaks. Acquire spectra at low temperatures (e.g., 278 K) to "freeze" conformers .

- Paramagnetic Impurities: Chelate metal ions (e.g., Fe³⁺) with EDTA during extraction to prevent line broadening .

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?

Answer:

- pH-Dependent Solubility: The glucaric acid moiety increases water solubility at neutral/basic pH (deprotonated carboxylates), while the sinapoyl group enhances organic solubility at acidic pH. Test solubility across pH 2–8 .

- Co-Solvent Systems: Use tert-butanol/water mixtures (1:1) to balance solubility for crystallization trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.